Product packaging for 5-Bromopyrazine-2-carboxylic acid(Cat. No.:CAS No. 876161-05-6)

5-Bromopyrazine-2-carboxylic acid

Cat. No.: B1287291
CAS No.: 876161-05-6
M. Wt: 202.99 g/mol
InChI Key: NPJHCKULJAIWGV-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Scaffolds in Contemporary Synthetic Chemistry

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in modern synthetic chemistry. mdpi.comnih.gov Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its importance. nih.govlifechemicals.com The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and can participate in metal coordination, which influences the molecule's biological activity and material properties. mdpi.com

In medicinal chemistry, the pyrazine ring is a key component of several clinically approved drugs, including the anti-tuberculosis agent pyrazinamide (B1679903) and the diuretic amiloride. nih.govlifechemicals.com The scaffold's ability to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, makes it a valuable tool for drug design. researchgate.net Researchers continue to explore pyrazine derivatives for a range of therapeutic areas, including oncology, infectious diseases, and neurology. nih.govontosight.ai

Beyond pharmaceuticals, pyrazine-containing compounds are integral to the development of advanced materials. Their unique electronic and photophysical properties have led to their use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. lifechemicals.com The ability to tune these properties through synthetic modification makes pyrazines an attractive target for materials scientists.

Overview of Halogenated Pyrazine Carboxylic Acids as Key Research Intermediates

Halogenated pyrazine carboxylic acids are a particularly important subclass of pyrazine derivatives that serve as versatile building blocks in organic synthesis. The introduction of a halogen atom, such as bromine or chlorine, onto the pyrazine ring provides a reactive handle for a variety of cross-coupling reactions. tandfonline.com This allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular architectures.

The presence of both a carboxylic acid and a halogen on the same pyrazine scaffold offers orthogonal reactivity. The carboxylic acid group can undergo standard transformations, such as esterification and amidation, while the halogen atom can participate in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. This dual functionality makes halogenated pyrazine carboxylic acids highly valuable intermediates for creating libraries of compounds for drug discovery and materials science research. nih.gov

The specific position of the halogen and carboxylic acid groups on the pyrazine ring influences the reactivity and properties of the resulting molecules. This allows for fine-tuning of the electronic and steric properties of the target compounds, which is crucial for optimizing their function.

Academic Research Focus on 5-Bromopyrazine-2-carboxylic Acid

Among the halogenated pyrazine carboxylic acids, this compound has garnered significant attention in the academic and industrial research communities. Its specific substitution pattern, with a bromine atom at the 5-position and a carboxylic acid at the 2-position, makes it a strategic precursor for the synthesis of a variety of target molecules.

The primary research interest in this compound lies in its utility as a key intermediate for creating more complex pyrazine-containing structures. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the carboxylic acid group provides a site for further derivatization, allowing for the attachment of various side chains and functional groups.

This compound is particularly valuable in the synthesis of novel kinase inhibitors, which are a major focus in cancer drug discovery. The pyrazine core can mimic the hinge-binding region of ATP in the kinase active site, and the substituents introduced via the bromo and carboxyl groups can be designed to interact with other parts of the enzyme, leading to potent and selective inhibition. Furthermore, research has explored its use in creating novel carbonic anhydrase inhibitors and other biologically active molecules. nih.gov

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 876161-05-6
Molecular Formula C5H3BrN2O2
Molecular Weight 203.00 g/mol
IUPAC Name This compound
Physical Form Solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN2O2 B1287291 5-Bromopyrazine-2-carboxylic acid CAS No. 876161-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJHCKULJAIWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596178
Record name 5-Bromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876161-05-6
Record name 5-Bromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromopyrazine 2 Carboxylic Acid and Its Research Analogs

Strategic Direct Synthesis from Pyrazine (B50134) Precursors

The direct synthesis of 5-bromopyrazine-2-carboxylic acid often involves a two-step process: the formation of the carboxylic acid and the subsequent bromination of the pyrazine ring.

Oxidative Approaches to Pyrazine Carboxylic Acids

One common method for synthesizing pyrazine carboxylic acids is through the oxidation of a suitable precursor, such as 2,5-dimethylpyrazine. google.com This process typically involves the use of a strong oxidizing agent like potassium permanganate (B83412). google.comgoogle.com The reaction is carefully controlled to favor the oxidation of only one of the methyl groups to a carboxylic acid. google.com Another approach starts with pyruvic aldehyde and o-phenylenediamine, which undergo cyclization, oxidation, and subsequent decarboxylation to yield 5-methylpyrazine-2-carboxylic acid. google.com

A different strategy avoids the use of strong oxidants by starting with acrylic acid. This method involves bromination, reaction with ammonia, and subsequent reaction with methylglyoxal, followed by dehydrogenation to form the pyrazine carboxylic acid. google.com

Starting MaterialKey ReagentsProduct
2,5-dimethylpyrazinePotassium permanganate5-methylpyrazine-2-carboxylic acid
Pyruvic aldehyde, o-phenylenediamineCatalyst, inorganic oxidant, sulfuric acid5-methylpyrazine-2-carboxylic acid
Acrylic acidBromine, ammonia, methylglyoxal, DDQPyrazine carboxylic acid

Regioselective Bromination of Pyrazine Core Structures

The introduction of a bromine atom onto the pyrazine ring requires careful control to ensure the correct positioning (regioselectivity). The electron-deficient nature of the pyrazine ring can make direct electrophilic substitution challenging. rsc.org However, various chemical transformations, including bromination, are employed to create pyrazine derivatives with potential biological activities. imist.maimist.ma The presence of certain functional groups on the pyrazine ring can direct the incoming bromine to a specific position. rsc.org For instance, the bromination of pyrrolo[1,2-a]quinoxalines, a related heterocyclic system, can be achieved with high regioselectivity using reagents like tetrabutylammonium (B224687) tribromide (TBATB), which is considered a milder and safer brominating agent than molecular bromine. nih.gov Theoretical calculations are also used to predict and understand the positional selectivity in electrophilic aromatic brominations. mdpi.com

Functional Group Interconversions and Pyrazine Ring Derivatization

Functional group interconversions offer an alternative pathway to synthesize this compound and its derivatives. vanderbilt.eduyoutube.com This approach involves modifying existing functional groups on a pre-formed pyrazine ring.

Carboxylic Acid Formation from Pyrazine Derivatives

A common method for introducing a carboxylic acid group is through the hydrolysis of a nitrile. libretexts.org This involves treating a brominated pyrazine derivative with a cyanide salt to form a cyanopyrazine, which is then hydrolyzed to the corresponding carboxylic acid. libretexts.org Another powerful technique is the carboxylation of a Grignard reagent. libretexts.org In this method, a bromopyrazine is converted into a Grignard reagent, which then reacts with carbon dioxide to form the magnesium salt of the carboxylic acid. Subsequent acidification yields the desired pyrazine carboxylic acid. libretexts.org

Precursor Functional GroupKey ReagentsResulting Functional Group
Bromo1. Magnesium, 2. Carbon dioxide, 3. AcidCarboxylic acid
Bromo1. Cyanide, 2. Acid/Base (hydrolysis)Carboxylic acid

Directed Halogenation within Pyrazine Frameworks

The position of halogenation on a pyrazine ring can be influenced by existing substituents. The electron-withdrawing or donating nature of these groups directs the incoming halogen to a specific carbon atom. rsc.org For example, in Suzuki coupling reactions, a methoxy (B1213986) group can direct palladium-catalyzed arylation to the adjacent halogen, demonstrating the influence of substituents on reactivity. rsc.org This principle of directed functionalization is crucial for the regioselective synthesis of substituted pyrazines.

Preparation of Key Esters and Substituted Derivatives of this compound

The synthesis of esters and other derivatives of this compound is important for creating a library of compounds for biological screening. nih.govnih.gov

Esterification is a common derivatization reaction. For instance, 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids can be converted to their corresponding propyl and methyl esters by heating with the respective alcohol in the presence of a catalytic amount of sulfuric acid. nih.gov

Another important transformation is the conversion of the carboxylic acid to an acid chloride, which is a more reactive intermediate. This can be achieved by reacting the carboxylic acid with thionyl chloride in a suitable solvent like methylene (B1212753) chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). nih.govprepchem.com This acid chloride can then be readily converted to a variety of amides by reacting it with different amines. rjpbcs.com

DerivativeSynthetic MethodKey Reagents
EsterEsterificationAlcohol, Sulfuric acid
Acid ChlorideAcylationThionyl chloride, DMF
AmideAmidation (from acid chloride)Amine

Synthesis of Methyl 5-Bromopyrazine-2-carboxylatebenchchem.commit.edu

Methyl 5-bromopyrazine-2-carboxylate is a key heterocyclic building block in organic synthesis. Its preparation is fundamental for subsequent derivatization. A common and effective method for its synthesis is the Fischer esterification of its parent carboxylic acid, this compound.

A parallel synthesis for a related compound, methyl 5-methylpyrazine-2-carboxylate, involves refluxing the corresponding carboxylic acid (5-methylpyrazinecarboxylic acid) with methanol (B129727) in the presence of an acidic ion-exchange resin like Amberlyst 15. chemicalbook.com The reaction is typically carried out under a nitrogen atmosphere for approximately 20 hours. chemicalbook.com After the reaction reaches completion, the resin is filtered off, and the solvent is partially removed under reduced pressure. chemicalbook.com The resulting solid product is then collected by filtration, washed with cold methanol, and dried under vacuum to yield the final ester. chemicalbook.com This same acid-catalyzed esterification principle can be applied to the synthesis of methyl 5-bromopyrazine-2-carboxylate from this compound.

Table 1: Properties of Methyl 5-bromopyrazine-2-carboxylate

Property Value
Molecular Formula C₆H₅BrN₂O₂ nih.gov
Molecular Weight 217.02 g/mol nih.gov
CAS Number 210037-58-4 nih.gov

| IUPAC Name | methyl 5-bromopyrazine-2-carboxylate nih.gov |

Synthetic Routes to Amino-Substituted Bromopyrazine Carboxylic Acidsrjpbcs.comnih.gov

The introduction of an amino group onto the pyrazine ring is a critical step in creating a diverse range of research analogs. Modern synthetic chemistry offers several powerful methods for this transformation, with palladium-catalyzed cross-coupling reactions being particularly prominent.

A primary strategy for synthesizing amino-substituted pyrazine derivatives is the palladium-catalyzed amination of a bromo-precursor, such as methyl 5-bromopyrazine-2-carboxylate. This type of reaction, often referred to as Buchwald-Hartwig amination, has become a valuable tool for forming carbon-nitrogen bonds. mit.edu The methodology allows for the coupling of aryl or heteroaryl halides with a wide array of primary and secondary amines. mit.edu The process generally involves reacting the bromopyrazine substrate with an amine source in the presence of a palladium catalyst and a specialized phosphine (B1218219) ligand. nih.govnih.gov The use of ammonium (B1175870) salts, such as ammonium sulfate, can serve as an effective surrogate for gaseous ammonia, which can simplify handling and improve selectivity for the primary amine product over diarylamine byproducts. semanticscholar.orgepa.gov The reaction conditions, including the choice of base, solvent, and ligand, are optimized to facilitate the coupling and can even allow the reaction to proceed at room temperature in some cases. nih.gov

Another synthetic approach involves utilizing a pre-functionalized starting material. For instance, research has shown the synthesis of novel pyrazine-2-carboxylic acid derivatives by starting with 3-aminopyrazine-2-carboxylic acid and coupling it with various piperazines using a peptide coupling agent like propyl phosphonic anhydride (B1165640) (T3P). rjpbcs.com This highlights a strategy where the amino group is already incorporated into the pyrazine core before further modifications are made.

Table 2: Overview of Synthetic Strategies

Target Synthetic Method Key Reagents Notes
Methyl 5-Bromopyrazine-2-carboxylate Fischer Esterification This compound, Methanol, Acid Catalyst (e.g., Amberlyst 15) chemicalbook.com A standard method for converting carboxylic acids to methyl esters. chemicalbook.com
Amino-Substituted Pyrazine Carboxylic Acids Palladium-Catalyzed Amination Bromopyrazine precursor, Amine source (e.g., NH₃, Ammonium Salt), Palladium Catalyst, Phosphine Ligand, Base mit.edusemanticscholar.org A versatile and widely used method for C-N bond formation with heteroaryl halides. mit.edu

| Amino-Substituted Pyrazine Derivatives | Amide Coupling | 3-Aminopyrazine-2-carboxylic acid, Amine, Coupling Agent (e.g., T3P) rjpbcs.com | Builds complexity from an already-aminated pyrazine core. rjpbcs.com |

Table of Mentioned Compounds

Compound Name
This compound
Methyl 5-bromopyrazine-2-carboxylate
5-methylpyrazinecarboxylic acid
Methyl 5-methylpyrazine-2-carboxylate
3-aminopyrazine-2-carboxylic acid
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone
5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide
5-benzoylpyrazine-2-carbothioamide
6-chloropyrazine-2-carboxylic acid
5-tert-butylpyrazine-2-carboxylic acid
5-tert-butyl-6-chloropyrazine-2-carboxylic acid
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid
3-methylphenyl amide of 6-chloro-pyrazine-2-carboxylic acid
3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid

Chemical Reactivity and Advanced Transformation Pathways of 5 Bromopyrazine 2 Carboxylic Acid

Transformations at the Carboxylic Acid Moiety for Research Applications

The carboxylic acid group of 5-bromopyrazine-2-carboxylic acid is a key site for molecular modification, enabling the synthesis of diverse derivatives.

Esterification and Amidation for Molecular Diversification

Esterification and amidation are fundamental reactions for converting carboxylic acids into a variety of functional derivatives. These transformations are crucial for altering the compound's physical and biological properties.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. A common approach involves reaction with an alcohol in the presence of an acid catalyst. For instance, the formation of benzyl (B1604629) 5-bromopyridine-2-carboxylate has been documented. Another method is the reaction with an alkyl halide in the presence of a base. These ester derivatives are valuable intermediates for further synthetic manipulations.

Amidation: The formation of amides from this compound introduces a nitrogen-containing functional group, which is prevalent in many biologically active molecules. Direct reaction with an amine is often challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.org To overcome this, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed. DCC activates the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. libretexts.org This method allows for the synthesis of a wide array of primary, secondary, and tertiary amides.

Table 1: Examples of Esterification and Amidation Reactions

ReactantReagentProductReaction Type
This compoundBenzyl alcohol, Acid catalystBenzyl 5-bromopyrazine-2-carboxylateEsterification
This compoundAmine, DCC5-Bromo-N-substituted-pyrazine-2-carboxamideAmidation

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation that can lead to the formation of a C-H bond or serve as a prelude to other functionalizations. While the decarboxylation of simple carboxylic acids can be difficult, the presence of the pyrazine (B50134) ring and the bromine atom influences the reactivity of this compound. libretexts.org

Studies have shown that decarboxylative cross-coupling reactions are powerful methods for forming new carbon-carbon bonds. wikipedia.org In the context of heterocyclic carboxylic acids, such as this compound, palladium catalysts have been shown to promote these reactions, enabling the formation of functionalized pyrazines. wikipedia.org The reaction mechanism often involves the formation of an organometallic intermediate after the loss of CO2, which then participates in the cross-coupling process. The conditions for these reactions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and selectivity. google.com

Reactivity Profile of the Bromine Substituent on the Pyrazine Ring

The bromine atom on the pyrazine ring is a versatile handle for introducing a wide range of substituents through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction for displacing the bromide ion with a variety of nucleophiles. wikipedia.org The electron-deficient nature of the pyrazine ring, enhanced by the electron-withdrawing carboxylic acid group, facilitates this type of reaction. wikipedia.orgmasterorganicchemistry.com In an SNAr reaction, a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org

The rate of SNAr reactions is influenced by the nature of the nucleophile and the presence of activating groups on the aromatic ring. masterorganicchemistry.com For pyrazine systems, the nitrogen atoms within the ring act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. wikipedia.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the bromine atom, leading to a diverse array of substituted pyrazines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have been extensively applied to aryl halides, including this compound, to create complex molecular architectures. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. libretexts.org This reaction is widely used for the formation of biaryl compounds. beilstein-journals.org The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. libretexts.org This is often the rate-determining step of the reaction. researchgate.net

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, forming a new Pd(II) complex. libretexts.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product. libretexts.orgyoutube.com

Mechanistic studies have provided detailed insights into each of these steps. For instance, the oxidative addition is known to proceed with inversion of stereochemistry at an alkyl halide carbon, suggesting an SN2-type mechanism. libretexts.org The role of the base in the transmetalation step is to facilitate the transfer of the organic group from boron to palladium. libretexts.org The final reductive elimination step leads to the formation of the new C-C bond. youtube.com

The choice of palladium catalyst, ligand, and reaction conditions is crucial for the success of the Suzuki-Miyaura coupling, especially with heteroaromatic substrates like this compound, which can sometimes inhibit the catalyst. organic-chemistry.org Research has led to the development of highly active and stable catalyst systems that are effective for coupling a wide range of challenging substrates. organic-chemistry.org

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

StepDescription
Oxidative AdditionThe Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
TransmetalationAn organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex.
Reductive EliminationThe two organic fragments on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst.
Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. organic-chemistry.org This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org For a substrate like this compound, the reaction targets the carbon-bromine (C-Br) bond, substituting the bromine atom with an amino group. The electron-deficient nature of the pyrazine ring makes the C-Br bond susceptible to oxidative addition to the palladium(0) catalyst, which is a key step in the catalytic cycle.

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and often dictates the efficiency and scope of the reaction. Bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and dppp (B1165662) (1,3-bis(diphenylphosphino)propane) are commonly employed. chemspider.comamazonaws.com The base, usually a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine and facilitate the reductive elimination step that forms the final C-N bond. chemspider.com

While direct studies on this compound are not extensively detailed in readily available literature, research on structurally similar bromopyridines and other bromo-azaheterocycles provides a strong precedent for its successful amination. amazonaws.comresearchgate.net For instance, the amination of 2-bromopyridines has been shown to proceed efficiently under standard Buchwald-Hartwig conditions. amazonaws.com The presence of the carboxylic acid group on the pyrazine ring may necessitate careful selection of the base to avoid side reactions, or the use of a protecting group for the acid functionality. The reaction is generally performed under an inert atmosphere to protect the catalyst from deactivation. chemspider.com

Below is a representative table illustrating the typical conditions used in Buchwald-Hartwig amination reactions of related bromo-heterocyclic compounds.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Parameter Condition
Aryl Halide This compound
Amine Various primary or secondary amines
Catalyst Pd(OAc)₂ or [Pd₂(dba)₃]
Ligand BINAP, dppp, or other phosphine ligands
Base NaOt-Bu
Solvent Toluene or Dioxane
Temperature 80-110 °C

| Atmosphere | Inert (Argon or Nitrogen) |

Sonogashira Coupling and Other C-C Bond Formations

The Sonogashira coupling is a highly effective method for forming carbon-carbon (C-C) bonds, specifically between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper complexes and is conducted in the presence of a base, typically an amine like triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. organic-chemistry.org For this compound, the Sonogashira reaction enables the introduction of an alkynyl substituent at the 5-position of the pyrazine ring, yielding 5-alkynylpyrazine-2-carboxylic acids. These products are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and organic materials. libretexts.org

The catalytic cycle of the Sonogashira coupling involves a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the aryl halide (this compound). Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium complex to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org The reaction conditions are generally mild, often proceeding at room temperature. libretexts.org

While the Sonogashira coupling is a prominent C-C bond-forming reaction, other palladium-catalyzed cross-couplings like the Suzuki-Miyaura (using boronic acids) and Heck (using alkenes) reactions are also vital for modifying aryl halides. These reactions broaden the range of substituents that can be introduced onto the pyrazine ring, allowing for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. illinois.edu The reactivity order for halides in these couplings is typically I > Br > Cl. wikipedia.org

The table below outlines typical conditions for a Sonogashira coupling reaction involving a bromo-heterocyclic substrate.

Table 2: Typical Conditions for Sonogashira Coupling

Parameter Condition
Aryl Halide This compound
Alkyne Terminal alkyne (e.g., Phenylacetylene)
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄
Cu Co-catalyst CuI
Base/Solvent Triethylamine (TEA) or Diisopropylamine (DIPEA)

| Temperature | Room Temperature to 80 °C |

Oxidation and Reduction Pathways of the Pyrazine System

The chemical behavior of the pyrazine ring system under oxidative and reductive conditions is heavily influenced by its electron-deficient aromatic character. slideshare.net

Oxidation: The pyrazine ring is inherently electron-poor due to the presence of two electron-withdrawing nitrogen atoms. This makes the ring itself generally resistant to oxidation under standard conditions. slideshare.net Unlike electron-rich aromatic systems, electrophilic attack and oxidative degradation of the pyrazine core are difficult.

However, substituents on the ring can undergo oxidation. For example, if an alkyl side chain were present on the pyrazine ring, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, provided there is a benzylic-like hydrogen available. youtube.com In the case of this compound, the molecule already contains a carboxylic acid group, which is at a high oxidation state. Further oxidation of the ring or its substituents would require harsh conditions and would likely lead to decomposition.

Reduction: Reduction pathways for this compound can target either the carboxylic acid group or the pyrazine ring itself.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). researchgate.net Milder, more functional-group-tolerant methods have also been developed, such as converting the carboxylic acid to a thioester followed by reduction with sodium borohydride (B1222165) in water, which represents a greener alternative. rsc.org This selective reduction would yield (5-bromopyrazin-2-yl)methanol.

Reduction of the Pyrazine Ring: The electron-deficient pyrazine ring is susceptible to reduction. Catalytic hydrogenation can reduce the aromatic ring to a piperazine, the saturated analog. wikipedia.org The conditions for this reduction (catalyst, pressure, temperature) would need to be carefully controlled to achieve selectivity, especially in the presence of the bromo and carboxylic acid functionalities, which can also react under certain hydrogenation conditions. For example, the C-Br bond can undergo hydrogenolysis. The pyrazine ring can also undergo nucleophilic substitution reactions, sometimes involving a formal reduction at the carbon center. youtube.com

The specific pathway followed during a reduction reaction will depend heavily on the reagents and conditions employed, allowing for selective modification at different sites of the molecule.

Applications of 5 Bromopyrazine 2 Carboxylic Acid As a Versatile Synthon in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

5-Bromopyrazine-2-carboxylic acid is a valuable heterocyclic building block for organic synthesis. bldpharm.com Its utility stems from the presence of two distinct and reactive functional groups attached to the pyrazine (B50134) core: a carboxylic acid and a bromine atom. This bifunctionality allows for sequential and site-selective reactions, enabling the construction of more complex molecular structures. The carboxylic acid group is readily converted into esters, amides, or other derivatives, while the bromo-substituent can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling. This reactivity makes it a key intermediate in the synthesis of polysubstituted pyrazine systems, which are integral scaffolds in various fields of chemical research. sigmaaldrich.comsigmaaldrich.com

Contribution to Pharmaceutical Lead Compound Synthesis

The pyrazine ring is a well-established pharmacophore found in numerous biologically active compounds. This compound serves as a crucial starting material in medicinal chemistry for the development of new pharmaceutical lead compounds. sigmaaldrich.comnih.gov

Design and Synthesis of Novel Therapeutic Agents

Researchers utilize this compound and its derivatives to generate libraries of new chemical entities for biological screening. A significant area of investigation involves the synthesis of substituted amides and thioamides with potential antimicrobial properties. In one study, derivatives of 5-aroylpyrazine-2-carboxylic acid were synthesized and evaluated for their antimycobacterial and antifungal activities. nih.gov This research led to the identification of promising compounds, such as 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide, which demonstrated significant inhibitory activity against Mycobacterium tuberculosis. nih.gov Such findings underscore the compound's role in the discovery of novel therapeutic agent candidates.

Precursor for Compounds with Specific Pharmacological Interests

This compound is a key precursor for creating analogs of established drugs, particularly in the field of antitubercular research. Pyrazinamide (B1679903), a first-line drug for treating tuberculosis, is a simple pyrazine carboxamide. researchgate.netmdpi.com Its mechanism of action is thought to involve its conversion to pyrazinoic acid. researchgate.netmdpi.com This has spurred research into various derivatives and prodrugs of pyrazinoic acid to overcome drug-resistant strains. researchgate.netmdpi.com By using this compound, chemists can introduce a wide range of substituents onto the pyrazine ring via cross-coupling reactions before or after modifying the carboxylic acid moiety. This strategy allows for the systematic exploration of structure-activity relationships (SAR) to develop new compounds with enhanced efficacy or improved pharmacological profiles against Mycobacterium tuberculosis. nih.gov

Role in Agrochemical Research and Development

The structural motifs present in this compound are also of significant interest in the search for new agrochemicals. Pyrazine derivatives have been investigated for various applications, including as potential herbicides and fungicides. researchgate.net

Intermediate for Herbicide and Fungicide Candidate Synthesis

The development of novel fungicides is a critical area of agrochemical research. Carboxylic acid amides (CAAs) are a known class of fungicides effective against oomycetes. rsc.org The core structure of this compound provides a scaffold that can be elaborated into complex amides for screening as potential fungicide candidates. Studies on substituted amides of pyrazine-2-carboxylic acids have demonstrated antifungal activity against various strains, including Trichophyton mentagrophytes. nih.govresearchgate.net Furthermore, some pyrazine derivatives have been shown to inhibit photosynthesis, a mode of action relevant for herbicides. researchgate.netmdpi.com The ability to functionalize both the carboxylic acid and the bromo-position makes this compound a versatile intermediate for generating diverse molecular structures for high-throughput screening in agrochemical discovery. nbinno.com

Rational Design of Pesticidal Agents

The principles of rational design are applied to optimize the pesticidal properties of compounds derived from this compound. Structure-activity relationship studies are crucial in this process. For instance, research on amides of pyrazine-2-carboxylic acids has shown that their antifungal and photosynthesis-inhibiting activities are dependent on the lipophilicity of the substituents on the molecule. researchgate.netmdpi.com By systematically varying the groups attached to the pyrazine core, a process facilitated by the reactivity of the bromo- and carboxyl- groups, researchers can fine-tune the physicochemical properties of the resulting molecules to maximize their pesticidal efficacy and selectivity. The synthesis of various aroyl derivatives and their subsequent biological evaluation is a clear example of this rational design approach, aiming to identify compounds with potent antimicrobial effects for potential agricultural use. nih.gov

Detailed Research Findings

Derivative SynthesizedApplication AreaResearch FindingCitation
5-(4-chlorobenzoyl)-pyrazine-2-carbothioamideAntitubercularShowed promising activity with 90% inhibition against Mycobacterium tuberculosis. nih.gov
5-benzoylpyrazine-2-carbothioamideAntifungalExhibited the highest antifungal effect (MIC < 1.95 µmol/mL) against Trichophyton mentagrophytes. nih.gov
Substituted amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidAntitubercularThe 3,5-bis-trifluoromethylphenyl amide derivative showed the highest antituberculotic activity (72% inhibition) in its series. researchgate.netmdpi.com
Substituted amides of 6-chloropyrazine-2-carboxylic acidPhotosynthesis Inhibition (Herbicidal)The (3,5-bis-trifluoromethylphenyl)amide was the most active inhibitor of oxygen evolution rate in spinach chloroplasts. researchgate.netmdpi.com

Utilization in Materials Science Research

This compound is a heterocyclic compound whose bifunctional nature—possessing both a reactive bromine atom and a carboxylic acid group—positions it as a valuable building block in materials science. The pyrazine ring itself can impart specific electronic and photophysical properties, while the functional groups allow for its incorporation into larger, more complex architectures through various polymerization and coupling reactions.

Precursor for Advanced Polymeric Materials

While extensive, dedicated research on using this compound as a primary monomer is still an emerging area, its structural characteristics make it a promising candidate for the synthesis of advanced polymeric materials. The presence of two distinct reactive sites allows for controlled polymerization through several synthetic strategies.

The carboxylic acid moiety can readily undergo condensation reactions to form polyesters or polyamides. Simultaneously, the bromine atom on the pyrazine ring is amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings. This dual reactivity could be harnessed to create highly ordered and functional polymers, including:

Conjugated Polymers: By participating in cross-coupling polymerization reactions, the pyrazine unit can be integrated into the backbone of conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs), due to their tunable electronic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a ligand to coordinate with metal ions, forming coordination polymers or porous MOFs. The pyrazine nitrogen atoms can also participate in coordination, offering multiple binding sites for creating robust, multi-dimensional structures. The bromo-substituent can be retained for post-synthesis modification, allowing for the tuning of the framework's properties.

Table 1: Potential Polymerization Reactions Involving this compound

Reaction TypeReactive Site(s)Resulting LinkagePotential Polymer Type
Polycondensation-COOHEster, AmidePolyesters, Polyamides
Suzuki Coupling-BrC-CConjugated Polymers
Stille Coupling-BrC-CConjugated Polymers
Sonogashira Coupling-BrC-C (alkyne)Conjugated Polymers
Buchwald-Hartwig-BrC-N, C-OFunctional Polymers
Coordination-COOH, Pyrazine NMetal-Ligand BondCoordination Polymers, MOFs

Synthesis of Functional Dyes and Pigments

The pyrazine core is a known chromophore, and its derivatives can exhibit interesting photophysical properties. This compound serves as an excellent starting material for creating functional dyes and pigments due to its modifiable structure. The color and properties of the resulting dye can be systematically tuned by chemically altering the molecule at its two reactive positions.

The synthesis strategy typically involves extending the π-conjugated system of the pyrazine ring to shift the absorption of light into the visible spectrum. This is often achieved via palladium-catalyzed cross-coupling reactions at the bromine position. For instance, coupling with arylboronic acids (Suzuki reaction) or terminal alkynes (Sonogashira reaction) can introduce new aromatic or acetylenic groups, effectively elongating the chromophore.

The carboxylic acid group provides an additional point for modification. It can be converted into an ester or amide to fine-tune the solubility and electronic properties of the dye. More importantly, it can act as an anchoring group, allowing the dye to be covalently bonded to surfaces such as textiles, polymers, or semiconductor nanoparticles for applications in dye-sensitized solar cells (DSSCs).

Table 2: Synthetic Strategies for Dye Modification

Reaction at C5-BrEffect on ChromophoreReaction at C2-COOHEffect on Functionality
Suzuki Coupling (Ar-B(OH)₂)Extends π-conjugation with aryl groupsEsterificationModifies solubility and electronic properties
Sonogashira Coupling (R-C≡CH)Extends π-conjugation with alkyne groupsAmidationModifies solubility and intermolecular interactions
Stille Coupling (Ar-SnBu₃)Introduces various aryl or heteroaryl groupsSalt FormationEnhances water solubility
Heck Coupling (Alkenes)Introduces vinyl linkages---Provides anchoring to substrates

Integration in Chemical Library Synthesis for High-Throughput Screening

The orthogonal reactivity of the carboxylic acid and bromo-substituent makes this compound an ideal scaffold for combinatorial chemistry and the synthesis of chemical libraries. researchgate.net Such libraries, containing hundreds or thousands of structurally related but distinct compounds, are essential for high-throughput screening (HTS) in drug discovery and materials science.

The synthetic approach involves a divergent strategy where the core scaffold is systematically elaborated. In a typical workflow:

First Diversification Step: The carboxylic acid is reacted with a library of diverse alcohols or amines to generate a collection of esters or amides.

Second Diversification Step: Each of these products is then subjected to a second set of reactions at the bromine position, using a library of coupling partners (e.g., boronic acids, stannanes, alkynes).

This two-dimensional diversification approach allows for the rapid generation of a large matrix of compounds from a single, readily available starting material. The resulting libraries can be screened for a wide range of properties, from biological activity against a specific enzyme to novel optical or electronic characteristics for materials development. The synthesis of oxadiazole derivatives from 5-bromoindole-2-carboxylic acid for screening as EGFR inhibitors is an example of how bromo-carboxy-heterocyclic scaffolds are employed in creating libraries for biological evaluation. researchgate.net

Table 3: Example of a 2D Combinatorial Library Synthesis

Scaffold: this compoundCoupling Partner at C5-Br (e.g., Suzuki Reaction)
Reaction at C2-COOH Phenylboronic acid
Amidation with Aniline 5-Phenyl-N-phenylpyrazine-2-carboxamide
Amidation with Benzylamine N-benzyl-5-phenylpyrazine-2-carboxamide
Esterification with Ethanol Ethyl 5-phenylpyrazine-2-carboxylate

Coordination Chemistry and Metal Complexation Studies Involving 5 Bromopyrazine 2 Carboxylic Acid

Design and Synthesis of Metal Complexes Utilizing 5-Bromopyrazine-2-carboxylic Acid as a Ligand

The synthesis of metal complexes with this compound is anticipated to follow established routes for similar N-heterocyclic carboxylate ligands. Typically, these syntheses involve the reaction of a metal salt or a metal-ligand precursor with the deprotonated form of the carboxylic acid in a suitable solvent.

Based on studies of analogous pyrazine (B50134) and pyridine (B92270) carboxylates, this compound is expected to act as a versatile ligand, primarily coordinating to metal centers through the nitrogen atom of the pyrazine ring and the oxygen atoms of the carboxylate group. The most probable coordination mode is a bidentate N,O-chelation, where the ligand forms a stable five-membered ring with the metal ion. nih.gov This mode is common for ligands with a carboxylic acid group ortho to a ring nitrogen. nih.gov

Alternative coordination modes could include:

Monodentate: Coordination through either a carboxylate oxygen or a pyrazine nitrogen.

Bridging: The carboxylate group can bridge two metal centers, or the two separate nitrogen atoms of the pyrazine ring can coordinate to different metal ions, leading to the formation of polynuclear complexes or coordination polymers.

The presence of the bromine atom is not expected to directly participate in coordination but will influence the electronic properties of the ligand, potentially affecting the strength of the coordination bonds and the properties of the resulting complex.

The coordination of ligands similar to this compound with transition metals like rhenium and ruthenium is an active area of research, often targeting complexes with specific electronic or catalytic properties.

Rhenium Complexes: Rhenium(I) tricarbonyl complexes, with the general formula fac-[Re(CO)₃(N,O-ligand)L], are widely studied. The synthesis of such a complex with this compound would likely involve the reaction of a precursor like [Re(CO)₅Br] or [NEt₄]₂[Re(CO)₃Br₃] with the ligand in a refluxing solvent. These complexes are of interest for their potential applications in radiopharmaceuticals and as photosensitizers.

Ruthenium Complexes: Ruthenium(II) complexes, particularly those containing an arene ligand (e.g., p-cymene), are heavily investigated for their catalytic and medicinal properties. nih.govmdpi.com A typical synthesis involves reacting the dimeric precursor, such as [Ru(η⁶-p-cymene)Cl(μ-Cl)]₂, with the sodium salt of this compound. nih.gov The resulting monomeric complex, [(η⁶-p-cymene)RuCl(5-bromopyrazine-2-carboxylate)], would feature a pseudo-octahedral "piano-stool" geometry. These types of complexes have shown promise in C-H bond activation and as anticancer agents. mdpi.com

Lanthanide ions (like Eu³⁺ and Tb³⁺) are known for their sharp, line-like emission spectra, but their direct excitation is inefficient. N-heterocyclic carboxylate ligands can act as "antenna" ligands in lanthanide complexes. The organic ligand absorbs UV light efficiently and transfers the energy to the central lanthanide ion, which then emits its characteristic light (e.g., red for Eu³⁺, green for Tb³⁺). The synthesis typically involves the reaction of a lanthanide salt (e.g., LnCl₃·nH₂O) with the ligand in a solution, often with a base to deprotonate the carboxylic acid. The resulting complexes can form coordination polymers with interesting structural and luminescent properties.

Structural Elucidation of Coordination Compounds

The definitive structure of any new coordination compound must be determined through a combination of analytical techniques. For complexes of this compound, these would include:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand. Upon complexation, the vibrational frequencies of the carboxylate group (C=O) and the pyrazine ring (C=N, C-H) will shift compared to the free ligand. The table below shows expected shifts based on analogous systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of diamagnetic complexes in solution. Coordination to a metal center typically causes shifts in the signals of the ligand's protons and carbons.

Table 1: Expected Spectroscopic Data for a Hypothetical Metal Complex of this compound

TechniqueObserved FeatureExpected Change Upon CoordinationInformation Gained
IR Spectroscopyν(C=O) of Carboxylic AcidShift to lower frequency (disappearance of broad O-H stretch)Confirms deprotonation and coordination of the carboxylate group.
IR SpectroscopyPyrazine Ring VibrationsShifts in C=N and ring stretching frequenciesConfirms coordination of the pyrazine nitrogen.
¹H NMR SpectroscopyPyrazine ProtonsDownfield or upfield shiftIndicates changes in the electronic environment due to metal binding.
X-ray DiffractionMetal-Ligand Bond LengthsProvides precise M-N and M-O distancesDefines the coordination geometry and strength of interaction.

Photophysical Properties of Metal-Pyrazine Carboxylate Complexes

The photophysical properties of complexes containing this compound would be highly dependent on the choice of the metal ion.

Transition Metal Complexes (e.g., Ru, Re): Ruthenium(II) and Rhenium(I) complexes with diimine ligands typically exhibit Metal-to-Ligand Charge Transfer (MLCT) absorptions in the visible region of the spectrum. Excitation into these bands can lead to interesting photochemistry and photophysics, including luminescence or photo-activated reactions. The electron-withdrawing nature of the bromine substituent on the pyrazine ring would be expected to lower the energy of the ligand's π* orbitals, likely causing a red-shift in the MLCT absorption and emission bands compared to non-brominated analogues.

Lanthanide Complexes (e.g., Eu, Tb): As mentioned, these complexes are primarily of interest for their luminescence. The efficiency of the energy transfer from the ligand to the metal (the "antenna effect") and the quantum yield of the final metal-centered emission would be key parameters. The triplet state energy of the 5-bromopyrazine-2-carboxylate ligand would need to be appropriately matched with the energy level of the emissive state of the lanthanide ion for efficient luminescence to occur.

Applications in Catalysis and Sensing Technologies

While no applications have been reported specifically for complexes of this compound, the chemistry of related compounds suggests several potential areas of use.

Catalysis: Ruthenium-arene complexes are well-known catalysts for a variety of organic transformations, including hydrogenation and C-H bond functionalization. mdpi.comnih.gov A ruthenium complex of this compound could potentially catalyze such reactions. The bromine atom also provides a reactive handle for further modification, for example, through cross-coupling reactions to tune the catalyst's properties.

Sensing: The luminescent properties of lanthanide complexes make them suitable candidates for chemical sensors. The luminescence of a europium or terbium complex of this compound could be quenched or enhanced in the presence of specific analytes (ions or small molecules), forming the basis of a sensing mechanism. The pyrazine unit itself offers sites for potential interactions with analytes, which could modulate the photophysical properties of the complex.

Table 2: Potential Applications of Metal Complexes Based on Analogous Systems

Metal IonClass of ComplexPotential ApplicationUnderlying Principle
Ruthenium (Ru)Arene "Piano-Stool" ComplexesHomogeneous Catalysis, Anticancer AgentsRedox activity and structural features enabling substrate interaction.
Rhenium (Re)Tricarbonyl ComplexesPhotodynamic Therapy, RadiopharmaceuticalsPhotosensitizing capabilities and similar chemistry to Technetium-99m.
Europium (Eu) / Terbium (Tb)Coordination PolymersLuminescent Materials, SensorsLigand-to-metal energy transfer resulting in characteristic sharp emission.
Zinc (Zn)Coordination ComplexesCatalysis (e.g., A³ coupling)Lewis acidity of the Zn(II) center activating substrates. bcrec.id

Mechanistic Investigations and Reaction Pathway Elucidation for 5 Bromopyrazine 2 Carboxylic Acid Reactivity

Probing Catalytic Cycles in Organic Reactions

The carboxylic acid functional group on the pyrazine (B50134) ring is a key feature that enables participation in a variety of modern catalytic reactions, particularly in dual catalytic systems. One of the most significant areas of investigation is metallaphotoredox catalysis, where the carboxylic acid acts as an adaptive functional group. nih.gov In these systems, a combination of a photocatalyst and a transition metal catalyst allows for the transformation of the bench-stable carboxylic acid into highly reactive intermediates. nih.gov

The general mechanism often proceeds through the generation of a carbon-centered radical via photocatalytic decarboxylation. nih.gov This radical can then be trapped by a transition metal catalyst, such as nickel or copper, entering a catalytic cycle to form new carbon-carbon or carbon-heteroatom bonds. nih.gov For instance, in a dual catalytic platform interfacing a photocatalyst with a nickel catalyst, 5-bromopyrazine-2-carboxylic acid could be employed as a coupling partner to forge new C(sp²)–C(sp³) bonds. nih.gov The process involves the generation of a pyrazinyl radical through decarboxylation, which then engages with the nickel catalyst to participate in cross-coupling reactions. nih.gov

Another prominent example of a catalytic cycle relevant to this class of compounds is the Suzuki cross-coupling reaction. While not involving the carboxylic acid directly, the bromo-substituent is ideal for such transformations. In a typical Suzuki reaction, a palladium catalyst, such as Pd(PPh₃)₄, is used to couple the bromo-heterocycle with an aryl or heteroaryl boronic acid. mdpi.com The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the pyrazine ring.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the final product. mdpi.com

Table 1: Overview of Catalytic Cycles Relevant to this compound Derivatives
Catalytic SystemCatalyst TypeReactive MoietyKey IntermediatesTypical Application
MetallaphotoredoxTransition Metal (e.g., Ni, Cu) + Photocatalyst (e.g., Ir)Carboxylic AcidCarbon-centered radical, Ni(I)/Ni(III) or Cu(II)/Cu(III) speciesDecarboxylative Cross-Coupling
Suzuki CouplingPalladium (e.g., Pd(PPh₃)₄)Bromo GroupPd(II) intermediateC-C Bond Formation (Biaryl Synthesis)

Identification and Advanced Spectroscopic Characterization of Reaction Intermediates

Elucidating a reaction mechanism requires the identification and characterization of transient species or intermediates. For reactions involving this compound, these intermediates can include radical species, anions, or organometallic complexes. nih.govnih.gov As mentioned, in photoredox catalysis, the key intermediate is the pyrazinyl radical formed upon loss of carbon dioxide. nih.gov In other reactions, such as those involving strong bases, the carboxylate anion is a primary intermediate.

Mechanistic studies of related heterocyclic carboxylic acids provide a template for understanding potential intermediates. For example, investigations into the base-catalyzed Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids propose a mechanism involving the fission of the heterocyclic ring. nih.gov This process generates a dianion of an acrylic acid derivative as a key intermediate before a subsequent intramolecular nucleophilic attack leads to the final product. nih.gov Similar ring-opening and anionic intermediates could be postulated in certain reactions of pyrazine derivatives.

The structural confirmation of reaction products, and by extension the inference of the intermediates that led to them, relies heavily on advanced spectroscopic techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the final products, confirming, for example, the success of a cross-coupling reaction or the regiochemistry of a substitution. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For instance, the disappearance of the broad O-H stretch and the characteristic C=O stretch of the carboxylic acid, and the appearance of new bands corresponding to an ester or amide, can confirm a successful transformation. researchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming its identity and elemental composition. mdpi.com

Table 2: Intermediates and Spectroscopic Characterization Methods
Reaction TypePotential IntermediateSpectroscopic Method for Product/Intermediate AnalysisInformation Gained
Photoredox DecarboxylationPyrazinyl RadicalEPR (Electron Paramagnetic Resonance) SpectroscopyDirect detection of radical species
Cross-CouplingOrganopalladium ComplexNMR, Mass SpectrometryStructural elucidation of final coupled product
Base-Catalyzed ReactionsCarboxylate AnionIR, NMR SpectroscopyConfirmation of functional group transformation (e.g., esterification)

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic and thermodynamic studies are essential for a quantitative understanding of reaction mechanisms, helping to identify rate-determining steps and validate proposed pathways. ijprems.comosti.gov By studying reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent), a rate law can be determined.

Such analyses allow researchers to differentiate between competing mechanistic proposals and to optimize reaction conditions for efficiency and yield. nih.gov Similar kinetic experiments on reactions of this compound would be invaluable for understanding its reactivity profile.

Table 3: Example of Kinetic Data from a Related Rearrangement Reaction
Reaction StageKinetic OrderHammett Constant (ρ)Mechanistic Implication
Base-Catalyzed Ring FissionFirst-Order2.34Rate-determining step involves buildup of negative charge; aided by electron-withdrawing groups.
CyclizationFirst-Order-Relatively slow intramolecular process.

Data adapted from studies on the Perkin rearrangement of 3-halocoumarins. nih.gov

Stereochemical Control and Regioselectivity in Derivative Synthesis

When synthesizing derivatives of this compound, controlling the position of incoming substituents (regioselectivity) is paramount. The pyrazine ring has multiple non-equivalent positions, and the electronic nature of the existing bromo and carboxylic acid groups directs the outcome of further substitutions.

Studies on the synthesis of related substituted pyridine (B92270) derivatives highlight the critical role of reaction conditions in determining regioselectivity. For example, in nucleophilic substitution reactions on di-substituted pyridine rings, the choice of solvent can dramatically alter the product distribution. nih.gov A reaction of a dichloropyridine carboxylate with a nucleophile in a solvent like N,N-dimethylformamide (DMF) or methanol (B129727) can be highly regioselective for one position, while using tetrahydrofuran (B95107) (THF) as the solvent can favor substitution at the other position. nih.gov In one specific case, reaction with a thiolate anion in DMF resulted in greater than 97% regioselectivity for substitution at the 6-position. nih.gov This level of control is achieved by exploiting subtle differences in the stability of transition states and intermediates as influenced by the solvent's polarity and coordinating ability.

While this compound itself is achiral, stereochemical control becomes a factor when it reacts with chiral reagents or when a new stereocenter is formed in a product. In such cases, the use of chiral catalysts or auxiliaries would be necessary to influence the stereochemical outcome (i.e., produce one enantiomer or diastereomer preferentially).

Table 4: Influence of Reaction Conditions on Regioselectivity in Heterocycle Synthesis
Starting MaterialReagentSolventMajor Product/Position of Substitution
Methyl 2,6-dichloropyridine-3-carboxylateSodium MethoxideTHF / CH₂Cl₂2-Methoxy Product
Methyl 2,6-dichloropyridine-3-carboxylateSodium MethoxideDMF / MeOH6-Methoxy Product (High Regioselectivity)
Methyl 2,6-dichloropyridine-3-carboxylate4-MethylbenzenethiolateDMF6-Thioether Product (>97% Regioselectivity)

Data adapted from regioselectivity studies on substituted pyridine carboxylates. nih.gov

Computational Chemistry and Theoretical Modeling of 5 Bromopyrazine 2 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the electronic landscape of 5-Bromopyrazine-2-carboxylic acid. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Studies on closely related pyrazine (B50134) derivatives, such as 2,3-Pyrazinedicarboxylic acid and substituted amides of pyrazine-2-carboxylic acid, establish a strong precedent for the types of analyses applied. tubitak.gov.trnih.gov For this compound, DFT calculations, often using basis sets like 6-311G(d), would be employed to optimize the molecular geometry. nih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

From the optimized geometry, a wealth of electronic properties can be calculated. Natural Bond Orbital (NBO) analysis is a key technique used to study donor-acceptor interactions within the molecule, revealing the nature of chemical bonds and the extent of electron delocalization. nih.gov Information about the molecule's reactivity can be derived from mapping the electron density isosurface with the electrostatic potential surface (ESP), which highlights regions susceptible to electrophilic or nucleophilic attack. nih.gov

Furthermore, quantum calculations can predict spectroscopic properties. The vibrational frequencies from theoretical infrared (IR) and Raman spectra can be computed and compared with experimental data to confirm the molecular structure. tubitak.gov.trnih.gov Time-dependent DFT (TD-DFT) analysis is used to calculate the energies of electronic transitions, which correspond to absorption wavelengths in the UV-visible spectrum. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculable for this compound

ParameterCalculation MethodSignificance
Optimized GeometryDFT/HFPredicts stable 3D structure, bond lengths, and angles.
HOMO-LUMO GapDFT/HFIndicates chemical reactivity and kinetic stability.
Electrostatic PotentialDFTReveals charge distribution and sites for electrophilic/nucleophilic attack.
NBO AnalysisDFT/HFDescribes charge transfer, hybridization, and intramolecular interactions.
Vibrational FrequenciesDFT/HFPredicts IR and Raman spectra for structural confirmation.
Electronic TransitionsTD-DFTCalculates UV-Vis absorption spectra.

This table is illustrative, based on typical computational studies of similar molecules.

Computational Elucidation of Reaction Mechanisms

Theoretical modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. This involves identifying transition states, intermediates, and calculating the activation energies associated with each step.

For a molecule like this compound, which can participate in reactions such as nucleophilic substitution or cross-coupling, computational studies can clarify the most favorable reaction pathways. For instance, in reactions involving halogenated aromatic compounds, computational chemistry can distinguish between different mechanistic possibilities, such as those involving radical or ionic intermediates. A recent study on the electrochemical halogenation of anilines demonstrated how DFT calculations could determine the activation free energies for different pathways, explaining the observed product selectivity. acs.org By calculating the activation energies for monobromination versus a subsequent dibromination, the feasibility of selectively forming the monohalogenated product could be rationalized. acs.org

Applying a similar approach to this compound, researchers could model its reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to understand the role of the catalyst, the effect of substituents, and the energetics of oxidative addition, transmetalation, and reductive elimination steps. These calculations provide a step-by-step energetic profile of the reaction, revealing the rate-determining step and offering insights into how to optimize reaction conditions for higher yields and selectivity.

Prediction of Chemical Reactivity and Selectivity Profiles

Building on the foundation of electronic structure calculations, computational chemistry can predict the reactivity and selectivity of this compound in various chemical transformations. The molecule contains multiple potential reactive sites: the pyrazine ring nitrogens, the carboxylic acid group, and the carbon-bromine bond.

The prediction of regioselectivity in aromatic functionalization is a key application. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a primary tool. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the distribution of the LUMO would highlight the carbon atoms most susceptible to nucleophilic substitution.

As previously mentioned, mapping the electrostatic potential (ESP) provides a "charge map" of the molecule, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov The electron-withdrawing nature of the pyrazine ring, the carboxylic acid, and the bromine atom influences this map significantly, guiding where reactants will preferentially interact. For example, the presence of a σ-hole on the bromine atom, which can be revealed by ESP calculations, would indicate a propensity for halogen bonding interactions. acs.org By comparing the activation energies for reactions at different positions on the molecule, a quantitative prediction of site selectivity can be achieved. acs.org

Table 2: Computational Approaches for Predicting Reactivity and Selectivity

ApproachInformation ProvidedApplication to this compound
Frontier Molecular Orbital (FMO) AnalysisIdentifies sites for electrophilic/nucleophilic attack based on HOMO/LUMO distribution.Predicts reactivity at C-Br bond vs. other ring positions.
Electrostatic Potential (ESP) MappingVisualizes electron-rich and electron-poor regions.Highlights the electrophilic nature of ring carbons and potential for H-bonding at N and COOH.
Activation Energy CalculationsQuantifies the energetic barriers for reactions at different sites.Determines the most likely product in competitive reaction pathways (e.g., substitution at different positions).

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time, often in a simulated solvent environment. MD simulations calculate the trajectory of every atom in the system by solving Newton's equations of motion, governed by a molecular mechanics force field.

For this compound, a key area of conformational interest is the orientation of the carboxylic acid group relative to the pyrazine ring. The carboxyl group can exist in different conformations, notably the syn and anti forms, which relate to the orientation around the C-O single bond. Computational studies on simple carboxylic acids, like acetic acid, have shown that while the syn conformation is often more stable in the gas phase, the presence of an explicit solvent like water can significantly stabilize the anti conformation, sometimes even making it the lower free energy state. nih.gov

MD simulations of this compound in an aqueous environment would reveal the preferred conformations, the dynamics of the solvent shell around the molecule, and the stability of intramolecular hydrogen bonds. This is crucial for understanding how the molecule behaves in solution and how it might interact with a biological target or a catalytic surface. The simulations can generate a free energy landscape, mapping the stable conformational states and the energy barriers between them, providing a complete picture of the molecule's flexibility. nih.gov

Biological Activity Research of 5 Bromopyrazine 2 Carboxylic Acid Derivatives and Analogs

Investigation of Antimicrobial Potential of Derived Compounds

The antimicrobial properties of 5-bromopyrazine-2-carboxylic acid derivatives have been a key area of investigation, with studies exploring their effectiveness against various bacterial and fungal strains.

A series of pyrazine (B50134) carboxamides derived from pyrazine-2-carboxylic acid have been synthesized and tested for their antibacterial effects. mdpi.com One study focused on their activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.com Among the synthesized compounds, a derivative designated as 5d showed the most significant antibacterial potency, with a minimum inhibitory concentration (MIC) of 6.25 mg/mL and an inhibition zone of 17 mm. mdpi.com Other derivatives, 5a and 5b , exhibited an inhibition zone of 14 mm, while 5c had a 15 mm zone of inhibition. mdpi.com The antibacterial activity was found to increase with the concentration of the compounds. mdpi.com

In another study, various pyrazine-2-carboxylic acid derivatives were evaluated for their antimicrobial activity. researchgate.net The compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) displayed the highest antimicrobial activity among the tested derivatives. researchgate.net Additionally, some halogenated derivatives of 3-benzofurancarboxylic acids, which share structural similarities, have demonstrated activity against Gram-positive bacteria. mdpi.com

Antibacterial Activity of Pyrazine Carboxamide Derivatives against XDR-S. Typhi

Compound Zone of Inhibition (mm) at 50 mg/mL MIC (mg/mL)
5a 14 -
5b 14 -
5c 15 -
5d 17 6.25

Data sourced from a study on pyrazine carboxamides' antibacterial activities. mdpi.com

The antifungal potential of 5-aroylpyrazine-2-carboxylic acid derivatives has also been explored. nih.gov Notably, thioamide derivatives were found to have greater in vitro antimicrobial activity than their corresponding amides. nih.gov Specifically, 5-benzoylpyrazine-2-carbothioamide (3a) demonstrated the highest antifungal effect against Trichophyton mentagrophytes, with a MIC value of less than 1.95 microM/ml. nih.gov

Furthermore, research on related heterocyclic compounds has shown promising antifungal activity. For instance, certain halogenated derivatives of 3-benzofurancarboxylic acid exhibited antifungal properties against Candida strains. mdpi.com Specifically, compounds VI and III were active against C. albicans and C. parapsilosis with a MIC of 100 μg/mL. mdpi.com

Anticancer Research and Cytotoxicity Screening of Derivatives

The anticancer potential of pyrazine-2-carboxylic acid derivatives is an active area of research. A series of novel pyrazinoic acid derivatives were synthesized and evaluated for their cytotoxic activity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. scispace.com Compound P16 was identified as the most potent, with IC50 values of 6.11 μM, 10.64 μM, and 14.92 μM against A549, MCF-7, and HT-29 cell lines, respectively. scispace.com Another compound, P5 , showed moderate cytotoxicity with IC50 values of 14.09 µM, 8.90 µM, and 16.38 µM against the same cell lines. scispace.com

In a different study, new 5-bromoindole-2-carboxylic acid derivatives, which are structurally related, were synthesized and tested for their antiproliferative activities against A549, HepG2, and MCF-7 cancer cell lines. nih.gov Compounds 3a, 3b, 3f, and 7 showed strong binding energies to the EGFR tyrosine kinase domain in molecular docking analyses. nih.gov Compound 3a was found to be the most potent in decreasing cell growth and was cancer-specific. nih.gov

Cytotoxicity of Pyrazinoic Acid Derivatives (IC50 in μM)

Compound A549 (Lung) MCF-7 (Breast) HT-29 (Colon)
P16 6.11 10.64 14.92
P5 14.09 8.90 16.38
Cisplatin (Reference) 9.37 15.72 89.48

Data from a study on the cytotoxic activity of novel pyrazinoic acid derivatives. scispace.com

Enzyme Inhibition Studies of Modified Scaffolds

Derivatives of pyrazine-2-carboxylic acid have been investigated as enzyme inhibitors. In one study, pyrazine carboxamides were evaluated for their ability to inhibit alkaline phosphatase. mdpi.com The derivative 5d was identified as the most potent competitive inhibitor of human placental alkaline phosphatase, with an IC50 value of 1.469 ± 0.02 µM. mdpi.com

Furthermore, research into related indole (B1671886) derivatives has shown potential for enzyme inhibition. nih.gov Novel 5-bromoindole-2-carboxylic acid derivatives have been identified as inhibitors of EGFR tyrosine kinase. nih.gov Specifically, compound 3a was shown to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. nih.gov

Receptor Modulation and Neuropharmacological Investigations of Analogs

While direct neuropharmacological investigations on this compound derivatives are not extensively detailed in the provided context, the broader class of pyrazine derivatives has been studied for various biological activities that can be relevant to neuropharmacology. The ability of these compounds to interact with enzymes and receptors suggests a potential for receptor modulation. For instance, the inhibition of enzymes like alkaline phosphatase and EGFR tyrosine kinase by pyrazine and indole derivatives indicates that these scaffolds can be tailored to interact with specific biological targets. mdpi.comnih.gov The structural similarities to molecules with known neuropharmacological effects suggest that this is a promising area for future research.

Future Prospects and Emerging Research Horizons for 5 Bromopyrazine 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 5-Bromopyrazine-2-carboxylic acid and its derivatives is increasingly steering towards green and sustainable chemistry principles. Traditional synthetic routes often involve harsh conditions, hazardous reagents, and multi-step processes that generate significant waste. Emerging research is focused on developing methodologies that are more atom-economical, energy-efficient, and environmentally benign.

Key areas of development include:

Catalytic C-H Activation: Direct C-H functionalization of the pyrazine (B50134) ring is a promising strategy to introduce substituents without the need for pre-functionalized starting materials. While challenging for electron-deficient rings like pyrazine, advances in transition-metal catalysis (e.g., using ruthenium, iridium, or palladium) could enable more direct and efficient synthetic pathways, reducing the reliance on halogenation and subsequent cross-coupling steps. mdpi.commdpi.comrsc.org

Biocatalysis: The use of enzymes for the synthesis and modification of pyrazine derivatives is a burgeoning field. Whole-cell biocatalytic processes are being explored for the production of related compounds like 5-methylpyrazine-2-carboxylic acid, demonstrating high yields and plasmid-free systems. nih.gov Future research could adapt these biocatalytic approaches for the synthesis of halogenated pyrazines, offering a highly selective and sustainable alternative to traditional chemical methods.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times, improve yields, and reduce side reactions in the synthesis of various heterocyclic compounds. Applying this technology to the synthesis of this compound derivatives can lead to more efficient and rapid production, aligning with the principles of green chemistry.

Advanced Functionalization and Derivatization Strategies for Targeted Applications

The bromine atom and the carboxylic acid group on the this compound scaffold are key functional handles for creating a diverse library of derivatives with tailored properties for specific applications.

Functionalization at the Bromine Position: The carbon-bromine bond is a versatile site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this starting material.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce aryl, heteroaryl, or alkyl groups. This is a robust method for creating complex molecules, for instance, in the development of novel kinase inhibitors or materials with specific electronic properties.

Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, which are valuable in materials science for creating conjugated systems and in medicinal chemistry as linkers or pharmacophores.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of various amino-substituted pyrazines, which are common motifs in biologically active compounds.

Derivatization of the Carboxylic Acid Group: The carboxylic acid function is readily converted into other functional groups, most commonly amides and esters, which are prevalent in pharmaceuticals.

Amide Bond Formation: Coupling with a diverse range of amines yields pyrazine-2-carboxamides. This class of compounds is well-represented in medicinal chemistry, with pyrazinamide (B1679903) being a cornerstone of tuberculosis treatment. mdpi.com Research into new amides of substituted pyrazine-2-carboxylic acids continues to yield compounds with promising antimycobacterial, antifungal, and photosynthesis-inhibiting activities. mdpi.com

Esterification: Formation of esters can be used to create prodrugs with improved pharmacokinetic properties or to modify the physical properties of materials. The Yamaguchi esterification method has been successfully used for synthesizing derivatives of pyrazine-2-carboxylic acid. researchgate.net

Below is a table summarizing potential derivatization reactions for this compound.

Reaction TypeReagent/Catalyst ExampleFunctional Group IntroducedPotential Application
Suzuki-Miyaura CouplingArylboronic acid / Pd catalystAryl groupMedicinal Chemistry, Organic Electronics
Sonogashira CouplingTerminal alkyne / Pd/Cu catalystAlkynyl groupMaterials Science, Drug Discovery
Buchwald-Hartwig AminationAmine / Pd catalystAmino groupMedicinal Chemistry
AmidationAmine / Coupling agent (e.g., T3P)AmidePharmaceuticals, Agrochemicals
EsterificationAlcohol / Acid catalystEsterProdrugs, Materials Science

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of modern automation technologies like flow chemistry and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of derivatives of this compound.

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.gov The synthesis of amides, a key derivatization of the carboxylic acid group, is particularly well-suited for flow chemistry conditions. researchgate.net Applying flow synthesis to the derivatization of this compound could enable the rapid and safe production of compound libraries for screening. For example, a stream of an activated form of this compound could be merged with streams of different amines in a microreactor to generate a library of amides efficiently. durham.ac.uk

High-Throughput Experimentation (HTE): HTE allows for the parallel execution of hundreds of reactions in small volumes, making it an invaluable tool for rapidly screening reaction conditions (catalysts, solvents, bases) or for synthesizing large libraries of compounds for biological screening. stanford.edu An HTE workflow could be designed to explore the cross-coupling potential of this compound with a large panel of boronic acids or amines, quickly identifying optimal conditions and generating novel derivatives for structure-activity relationship (SAR) studies. thermofisher.com

Exploration of Emerging Applications in Interdisciplinary Fields

While the primary applications of pyrazine derivatives have been in medicine and flavor chemistry, the unique properties of the pyrazine scaffold are opening doors to new interdisciplinary fields. Derivatives of this compound are potential candidates for these emerging areas.

Fluorescent Sensors: The pyrazine ring is an interesting component in the design of fluorescent chemosensors. Its electron-withdrawing nature can be harnessed to create systems that exhibit changes in fluorescence upon binding to specific analytes like metal ions. mdpi.com By functionalizing this compound with fluorophores and recognition moieties, novel sensors for environmental monitoring or biomedical diagnostics could be developed. For example, coupling with a boronic acid-containing fluorescent group could lead to sensors for carbohydrates or reactive oxygen species. rsc.orgnih.govresearchgate.net

Organic Electronics: The electron-deficient pyrazine ring is a valuable building block for n-type organic semiconductor materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The ability to functionalize this compound via cross-coupling allows for the tuning of electronic properties, such as the HOMO/LUMO energy levels. This makes it a promising platform for developing new materials for next-generation electronic devices. mdpi.comdntb.gov.uarsc.org

Agrochemicals: Substituted pyrazine carboxamides have shown potential as herbicides by inhibiting photosynthesis. mdpi.com Further exploration of derivatives of this compound could lead to the development of new agrochemicals with novel modes of action.

The table below outlines potential IC50 values for derivatives based on related pyrazine-2-carboxylic acid amides tested for photosynthesis inhibition.

Derivative TypeExample Substituent on AmideTargetIC50 (mmol·dm⁻³)
6-chloro-pyrazine-2-carboxamide3,5-bis(trifluoromethyl)phenylSpinach Chloroplasts0.026 mdpi.com
5-tert-butyl-6-chloro-pyrazine-2-carboxamide3-methylphenylChlorella vulgaris0.063 mdpi.com

Addressing Challenges and Opportunities in Pyrazine-Based Medicinal and Materials Chemistry

The future of this compound in research and development is filled with both challenges and significant opportunities.

Challenges:

Synthesis and Selectivity: The synthesis of polysubstituted pyrazines can be challenging, often requiring multi-step sequences with potential issues in regioselectivity. Developing more direct and selective C-H functionalization methods remains a key hurdle.

Solubility: The planar and aromatic nature of pyrazine derivatives can lead to poor solubility in aqueous media, which is a significant challenge in medicinal chemistry. Strategies to improve solubility, such as the introduction of polar functional groups, are crucial.

Toxicity: As with any class of compounds intended for biological applications, understanding and mitigating potential toxicity is paramount. Early-stage toxicity profiling of novel derivatives will be essential.

Opportunities:

Scaffold for Drug Discovery: The pyrazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov Its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding make it an attractive core for designing inhibitors of various biological targets, including kinases and enzymes involved in infectious diseases. nih.gov this compound provides a versatile entry point to a vast and largely unexplored chemical space for drug discovery.

Tunable Materials: In materials science, the ability to systematically modify the structure of this compound through established chemical reactions offers a clear pathway to fine-tuning the electronic and photophysical properties of organic materials. This tunability is critical for optimizing the performance of devices like OLEDs and sensors.

Interdisciplinary Innovation: The convergence of synthetic chemistry, automation, computational modeling, and biology provides an unprecedented opportunity to accelerate the discovery of new functions and applications for molecules like this compound.

Q & A

Q. What are the common synthetic routes for 5-Bromopyrazine-2-carboxylic acid, and how do they compare in efficiency?

Methodological Answer:

  • Direct Bromination : Bromination of pyrazine-2-carboxylic acid derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C). Regioselectivity must be monitored via HPLC to ensure the 5-position is targeted .
  • Biocatalytic Synthesis : Adapting whole-cell biocatalytic processes (e.g., as used for 5-Methylpyrazine-2-carboxylic acid in ) by substituting methyl groups with bromine via engineered enzymes. This method may reduce byproducts but requires optimization of microbial strains .
  • Cross-Coupling Reactions : Palladium-catalyzed coupling of halogenated pyrazines with carboxylic acid precursors. Reaction efficiency depends on ligand choice (e.g., Pd(PPh₃)₄) and temperature (70–100°C) .

Q. What spectroscopic and chromatographic methods validate the purity and structure of this compound?

Methodological Answer:

  • NMR Analysis : ¹H and ¹³C NMR confirm regiochemistry (e.g., bromine at C5) and carboxy group position. Compare chemical shifts to databases (e.g., NIST Chemistry WebBook) .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI− mode) to quantify purity (>95%) and detect brominated byproducts .
  • X-ray Crystallography : For absolute structural confirmation, co-crystallize with lanthanide ions (e.g., Eu³⁺) to form coordination polymers, leveraging carboxylate binding motifs .

Advanced Research Questions

Q. How can bromination conditions be optimized to minimize di-brominated byproducts?

Methodological Answer:

  • Solvent Screening : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. shows THF reduces di-substitution compared to DCM .
  • Stoichiometry Control : Limit NBS to 1.1 equivalents and monitor reaction progress via TLC. Excess reagent increases di-bromination risk .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) improves selectivity. Higher temperatures favor mono-bromination but may degrade acid groups; DSC analysis is recommended .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

  • Cross-Validation : Replicate synthesis under cited conditions (e.g., ’s bromination protocol) and compare results with independent characterization (e.g., DSC for melting points, FTIR for functional groups) .
  • Impurity Profiling : Use HPLC-MS to identify contaminants (e.g., 6-bromo regioisomer, CAS 1196151-53-7 in ) that may skew data. Quantify via external calibration curves .
  • Collaborative Benchmarking : Share samples with independent labs to validate NMR assignments, particularly for aromatic protons in DMSO-d₆ .

Q. What strategies are effective in designing this compound-based coordination polymers for catalytic applications?

Methodological Answer:

  • Ligand Design : Combine the carboxylate group with lanthanides (e.g., Ln(NO₃)₃·6H₂O) to form 3D networks. demonstrates open-channel structures with MPCA analogs, which can be adapted for brominated derivatives .
  • Solvothermal Synthesis : React this compound with metal salts in ethanol/water (1:1) at 120°C for 24 hours. Characterize porosity via BET surface area analysis .

Q. How can structure-activity relationship (SAR) studies leverage this compound for antimycobacterial drug development?

Methodological Answer:

  • Derivatization : Synthesize amides or esters via EDC/HOBt coupling. For example, react with methylamine to probe steric effects on target binding .
  • Biological Assays : Test derivatives against Mycobacterium tuberculosis H37Rv. Use MIC (Minimum Inhibitory Concentration) assays and compare to pyrazinoic acid analogs in .
  • Computational Modeling : Perform docking studies with enoyl-ACP reductase (InhA) to predict binding modes. Adjust bromine position to optimize hydrophobic interactions .

Data Contradictions and Mitigation Strategies

  • Regioselectivity in Bromination : and highlight risks of 6-bromo byproducts. Use directing groups (e.g., methyl in ) or meta-directing solvents to enhance 5-bromo selectivity .
  • Thermal Stability : Discrepancies in melting points may arise from polymorphic forms. Conduct DSC under inert atmospheres to isolate stable crystalline phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.